4'-Bromo-2-(3-fluorophenyl)acetophenone
Overview
Description
4’-Bromo-2-(3-fluorophenyl)acetophenone is an organic compound with the molecular formula C14H10BrFO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the para position and a fluorine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2-(3-fluorophenyl)acetophenone typically involves the bromination of 2-(3-fluorophenyl)acetophenone. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2-(3-fluorophenyl)acetophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2-(3-fluorophenyl)acetophenone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetophenones with various functional groups.
Reduction: Formation of 4’-Bromo-2-(3-fluorophenyl)ethanol.
Oxidation: Formation of 4’-Bromo-2-(3-fluorophenyl)benzoic acid.
Scientific Research Applications
4’-Bromo-2-(3-fluorophenyl)acetophenone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 4’-Bromo-2-(3-fluorophenyl)acetophenone depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, leading to a biological response. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to its molecular targets, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: Similar structure but lacks the fluorine substituent.
2-Bromo-4’-fluoroacetophenone: Similar structure but with different positions of the bromine and fluorine atoms.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains three fluorine atoms instead of one.
Uniqueness
4’-Bromo-2-(3-fluorophenyl)acetophenone is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCJHEXCZGDBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591612 | |
Record name | 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252562-55-3 | |
Record name | 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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